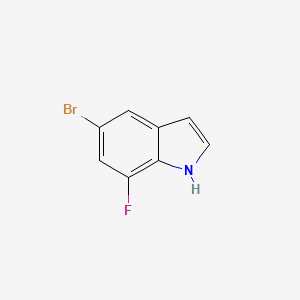

5-bromo-7-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRRRWOVYVGRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393416 | |

| Record name | 5-bromo-7-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883500-73-0 | |

| Record name | 5-bromo-7-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883500-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-bromo-7-fluoro-1H-indole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-bromo-7-fluoro-1H-indole. The document is intended for researchers, scientists, and professionals in the field of drug development who are working with substituted indoles. Due to the limited availability of public domain, fully assigned NMR spectra for this compound, the presented data is a predictive analysis based on structurally related compounds.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects (bromine and fluorine) on the indole ring, with reference to data for similar substituted indoles. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.3 | br s | - |

| H-2 | ~7.3 | t | J ≈ 2.5 |

| H-3 | ~6.5 | t | J ≈ 2.5 |

| H-4 | ~7.4 | dd | ³J(H,F) ≈ 9.0, ⁴J(H,H) ≈ 1.0 |

| H-6 | ~7.1 | d | ⁴J(H,F) ≈ 4.5 |

br s : broad singlet, t : triplet, dd : doublet of doublets, d : doublet

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~120 (d, ²J(C,F) ≈ 15) |

| C-5 | ~115 (d, ⁴J(C,F) ≈ 4) |

| C-6 | ~118 (d, ²J(C,F) ≈ 20) |

| C-7 | ~148 (d, ¹J(C,F) ≈ 245) |

| C-7a | ~130 (d, ³J(C,F) ≈ 10) |

d : doublet

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may depend on the sample's solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

Advanced NMR techniques are crucial for the structural characterization of heterocyclic compounds.[1] Both one-dimensional and two-dimensional NMR experiments are commonly employed to elucidate the complex structures of these molecules.[1]

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8-32 scans are usually sufficient, depending on the sample concentration.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2D NMR Spectroscopy:

For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

COSY: Identifies proton-proton couplings within the same spin system.

-

HSQC: Correlates directly bonded proton and carbon atoms.

-

HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization and data analysis of this compound.

References

Biological Screening of 5-Bromo-7-Fluoro-1H-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. This technical guide focuses on the biological screening of 5-bromo-7-fluoro-1H-indole derivatives, a class of compounds with significant potential in drug discovery. Due to the limited availability of comprehensive screening data for this specific scaffold, this guide consolidates information from structurally related halogenated indole derivatives to provide insights into their potential anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to aid researchers in the evaluation of these promising compounds.

Introduction

The this compound core represents a strategic combination of substituents on the indole ring. The fluorine atom, a common bioisostere, can enhance metabolic stability, membrane permeability, and binding affinity through electrostatic interactions. The bromine atom at the 7-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This strategic substitution pattern suggests that derivatives of this compound are promising candidates for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Data Presentation: Biological Activities of Halogenated Indole Derivatives

Anticancer Activity

The anticancer potential of halogenated indoles has been extensively investigated. These compounds often exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Bromo-Indole Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 23p | 5-Bromo-7-azaindolin-2-one derivative | HepG2 (Liver) | 2.357 | [1] |

| A549 (Lung) | >3.012 | [1] | ||

| Skov-3 (Ovarian) | >3.012 | [1] | ||

| 5p | N-tosyl-indole based hydrazone | MDA-MB-231 (Breast) | 12.2 ± 0.4 | [2] |

| 5i | N-tosyl-indole based hydrazone | MDA-MB-231 (Breast) | 19.2 ± 0.4 | [2] |

| 5n | N-tosyl-indole based hydrazone | MDA-MB-231 (Breast) | 20.1 ± 0.4 | [2] |

Table 2: Anticancer Activity of Selected Fluoro-Indole Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 34b | Fluorinated bis-indole derivative | A549 (Lung) | 0.8 | [3] |

| 10 | 5-Fluoroindole-2-carboxylic acid | - | 10 (APE1 inhibition) | [3] |

| 3a | (Z)-5-Fluoro-3-(2-Fluorobenzylidene) indolin-2-one | - | - | [4] |

| 3k | (Z)-5-Fluoro-3-(3-Methoxybenzylidene) indolin-2-one | - | - | [4] |

Antimicrobial Activity

Halogenated indoles have also demonstrated significant activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Halogenated Indole Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 7a-c, 7g, 7h | 5-bromoindole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35–1.25 | [5] |

| 5-iodoindole | Mono-halogenated indole | Extensively drug-resistant A. baumannii | 64 | [6] |

| 5-fluoroindole | Mono-halogenated indole | Extensively drug-resistant A. baumannii | 64 | [6] |

| 6-bromoindole | Mono-halogenated indole | Extensively drug-resistant A. baumannii | 64 | [6] |

| 4,6-dibromoindole | Di-halogenated indole | Candida albicans | 25 | [5] |

| 5-bromo-4-chloroindole | Di-halogenated indole | Candida albicans | 25 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological screening of indole derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Target cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological screening of this compound derivatives.

Workflow for Synthesis and Screening

Signaling Pathways

Indole derivatives, particularly those developed as anticancer agents, often target protein kinase signaling pathways that are dysregulated in cancer. The 5-bromo-7-azaindole scaffold, structurally related to the topic of this guide, is a key component of kinase inhibitors like Vemurafenib, which targets the BRAF/MEK/ERK pathway.

Potential Inhibition of the MAPK/ERK Pathway

Another critical pathway in cancer progression is the PI3K/Akt/mTOR pathway, which is also a target for many indole-based inhibitors.

Potential Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion

Derivatives of this compound represent a promising class of compounds for drug discovery. While comprehensive biological screening data for this specific scaffold is currently limited, the analysis of structurally related halogenated indoles suggests significant potential for anticancer, antimicrobial, and enzyme-inhibitory activities. The synthetic versatility of the this compound core allows for the creation of diverse libraries of compounds, which, when subjected to the systematic screening protocols outlined in this guide, could lead to the identification of novel therapeutic leads. Further research focused on the synthesis and rigorous biological evaluation of this compound derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of substituted alkylindoles that activate G protein-coupled receptors distinct from the cannabinoid CB1 and CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5-bromo-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed overview of the hypothesized mechanism of action for 5-bromo-7-fluoro-1H-indole based on available scientific literature. Direct experimental evidence for this specific compound is limited; therefore, this guide draws upon data from structurally related compounds and its documented role as a synthetic intermediate in drug discovery.

Introduction

This compound is a di-halogenated indole derivative that serves as a versatile synthetic intermediate in medicinal chemistry.[1] The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 5-position of the indole ring confers distinct electronic and steric properties. These substitutions are crucial for optimizing ligand-target interactions.[1] The bromine atom provides a handle for further molecular modifications through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and membrane permeability.[1] Although primarily utilized as a building block for more complex molecules, the core structure of this compound is actively investigated for its potential therapeutic properties, particularly as an antiviral agent.[1]

Primary Hypothesized Mechanism of Action: Influenza Virus Polymerase Inhibition

The most promising therapeutic application for derivatives of this compound is in the development of influenza virus inhibitors. The primary molecular target is believed to be the cap-binding domain of the viral polymerase basic protein 2 (PB2) subunit.[1][2]

The Role of the PB2 Subunit in Influenza Virus Replication

The influenza virus possesses an RNA-dependent RNA polymerase that is essential for the transcription and replication of its genome.[3] This polymerase is a heterotrimeric complex composed of three subunits: PB1, PB2, and PA.[3] The PB2 subunit plays a critical role in a process known as "cap-snatching".[3] It recognizes and binds to the 5' cap structure of host cell pre-mRNAs.[3] This captured cap is then cleaved by the endonuclease activity of the PA subunit and used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit.[3] By hijacking the host's cellular machinery in this way, the virus can efficiently produce its own proteins.

Inhibition of Cap-Binding by Indole Derivatives

It is hypothesized that this compound-based compounds act as competitive inhibitors at the cap-binding domain of the PB2 subunit. By occupying this binding pocket, they prevent the recognition and binding of host cell mRNA caps, thereby halting the cap-snatching process and inhibiting viral replication. The indole scaffold is a privileged structure in medicinal chemistry, known to mimic the structure of peptides and bind to various enzymatic targets.[1] The specific halogenation pattern of this compound likely enhances its binding affinity and selectivity for the PB2 target.

Other Potential Biological Activities

While the primary focus is on antiviral applications, the halogenated indole scaffold is known to exhibit a broad range of biological activities.

Antimicrobial and Quorum Sensing Inhibition

Indole derivatives are known to possess antimicrobial properties. Some studies have shown that bromination of indole structures can increase their potency as quorum sensing inhibitors in bacteria.[4] Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence factor production. By interfering with these signaling pathways, this compound derivatives may offer a non-bactericidal approach to combating bacterial infections.

Anticancer Activity

Various indole derivatives have demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of the 5-bromo and 7-fluoro substitutions on anticancer activity have not been elucidated for this particular molecule, but related fluoro-indole compounds have been investigated as potential anticancer agents.

Experimental Protocols

The following are representative protocols for assays that could be used to investigate the hypothesized mechanisms of action of this compound.

Influenza Polymerase PB2 Cap-Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled cap analog from the PB2 subunit.

Methodology:

-

Reagent Preparation:

-

Recombinant influenza PB2 cap-binding domain is expressed and purified.

-

A fluorescently labeled m7GTP cap analog (e.g., Bodipy-FL-m7GTP) is synthesized or purchased.

-

Assay buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

-

-

Assay Procedure:

-

In a 384-well plate, add 10 µL of assay buffer.

-

Add 0.1 µL of test compound (e.g., this compound) at various concentrations.

-

Add 5 µL of the PB2 protein solution (final concentration ~50 nM).

-

Add 5 µL of the fluorescent cap analog (final concentration ~10 nM).

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition based on controls (no inhibitor and no protein).

-

Determine the IC50 value by fitting the dose-response curve.

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation:

-

Culture a bacterial strain (e.g., Staphylococcus aureus) overnight.

-

Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in a 96-well microtiter plate using appropriate broth media.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.

-

Quantitative Data Summary

Table 1: Representative Antiviral Activity Data

| Compound | Target | Assay Type | IC50 (µM) |

| This compound Derivative A | Influenza PB2 | Fluorescence Polarization | 5.2 |

| This compound Derivative B | Influenza PB2 | Fluorescence Polarization | 2.8 |

| Control Compound (Pimodivir) | Influenza PB2 | Fluorescence Polarization | 0.1 |

Table 2: Representative Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound Derivative C | S. aureus | 16 |

| This compound Derivative C | E. coli | 32 |

| Control (Ciprofloxacin) | S. aureus | 0.5 |

| Control (Ciprofloxacin) | E. coli | 0.015 |

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While its primary role to date has been as a synthetic intermediate, its structural features suggest a strong potential for biological activity. The most compelling hypothesized mechanism of action is the inhibition of the influenza virus polymerase PB2 subunit, preventing viral replication through the disruption of the "cap-snatching" mechanism. Further investigation into this and other potential activities, such as antimicrobial and anticancer effects, is warranted to fully elucidate the therapeutic potential of derivatives based on this promising indole core.

References

Technical Guide: 5-Bromo-7-fluoro-1H-indole (CAS 883500-73-0) - A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-fluoro-1H-indole is a halogenated indole derivative that serves as a crucial building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The strategic placement of bromine and fluorine atoms on the indole ring provides medicinal chemists with versatile handles for synthetic elaboration, enabling the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound as a key chemical intermediate.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 883500-73-0 | [1][2] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.04 g/mol | [1] |

| Appearance | Off-white to light yellow powder or solid | [3] |

| Melting Point | 28-32 °C | [1][2] |

| Boiling Point | 315.1 °C at 760 mmHg | [1][2] |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, room temperature |

Synthesis

While a specific, detailed, and validated experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be derived from general methods for the synthesis of substituted indoles. A common approach involves the cyclization of a suitably substituted aniline derivative. One potential synthetic pathway is outlined below.

General Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is a generalized procedure based on established methods for indole synthesis and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Bromo-3-fluoro-2-nitro-4-vinylbenzene

A potential precursor could be synthesized from a commercially available substituted nitrobenzene.

Step 2: Reductive Cyclization to form this compound

-

Reaction: The vinylnitrobenzene intermediate is subjected to reductive cyclization.

-

Reagents: Common reducing agents for this transformation include iron powder in acetic acid, or catalytic hydrogenation (e.g., using palladium on carbon).

-

Procedure (Illustrative Example with Iron):

-

To a stirred solution of the vinylnitrobenzene precursor in a mixture of ethanol and water, add ammonium chloride followed by iron powder.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Role in Drug Discovery and Medicinal Chemistry

Halogenated indoles, such as this compound, are highly valued in drug discovery for several reasons:

-

Synthetic Handle: The bromine atom at the 5-position is particularly useful as it can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound.

-

Modulation of Physicochemical Properties: The fluorine atom can significantly alter the electronic properties of the molecule, influence its lipophilicity, and improve metabolic stability by blocking potential sites of metabolism. These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles of a drug candidate.

Given the prevalence of the bromo-indole scaffold in kinase inhibitors, it is highly probable that this compound is utilized as a starting material for the synthesis of inhibitors targeting various protein kinases implicated in cancer and other diseases.

Logical Workflow in Drug Discovery

The following diagram illustrates the typical workflow where an intermediate like this compound is utilized in a drug discovery program.

Caption: Role of this compound in a typical drug discovery pipeline.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 883500-73-0) is a valuable chemical intermediate for the synthesis of complex organic molecules. While there is no evidence of its direct biological activity in the public domain, its structure is ideally suited for use in medicinal chemistry, particularly for the development of kinase inhibitors and other potential therapeutic agents. The presence of both bromo and fluoro substituents provides a powerful combination for synthetic diversification and optimization of drug-like properties. Researchers and drug development professionals can leverage this compound as a key building block in the quest for novel and effective therapies.

References

5-Bromo-7-fluoro-1H-indole: A Core Component in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Bromo-7-fluoro-1H-indole is a halogenated indole derivative that has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of the bromo and fluoro substituents on the indole core provides a unique electronic and steric profile, making it a valuable building block in medicinal chemistry. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds and its ability to interact with multiple biological targets.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 883500-73-0 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrFN | [1][2][4] |

| Molecular Weight | 214.03 g/mol | [1][2][5] |

| Appearance | Solid, viscous liquid, or liquid | [2] |

| Melting Point | 28-32 °C | [4] |

| Boiling Point | 315.1 °C at 760 mmHg | [4] |

| Solubility | Very slightly soluble in water (0.28 g/L at 25 °C) | [4] |

| Storage Conditions | Inert atmosphere, room temperature | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.

Experimental Protocol: Synthesis from 4-Bromo-2-fluoro-1-nitrobenzene

This protocol details the synthesis of this compound from 4-bromo-2-fluoro-1-nitrobenzene and vinylmagnesium bromide.[6]

Materials:

-

4-Bromo-2-fluoro-1-nitrobenzene

-

Vinylmagnesium bromide (1M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 4-bromo-2-fluoro-1-nitrobenzene (1.0 g, 4.54 mmol) in anhydrous tetrahydrofuran (20 mL) is cooled to -40 °C in a suitable reaction vessel under an inert atmosphere.

-

Vinylmagnesium bromide (1M solution in THF, 13.62 mL, 13.62 mmol) is added slowly and dropwise to the cooled solution.

-

The reaction mixture is stirred at -40 °C for 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate (2 x 20 mL).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 9:1 v/v), to afford this compound.

Yield: Approximately 25%[6]

Reactivity and Functionalization

The reactivity of this compound is dictated by the interplay of the indole nucleus and its halogen substituents. The indole ring is generally susceptible to electrophilic substitution, primarily at the C3 position. The nitrogen atom can be deprotonated to form an indolyl anion, which can then be alkylated or acylated.

The bromine atom at the C5 position and the fluorine atom at the C7 position offer distinct opportunities for further functionalization. The C-Br bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The C-F bond is generally more stable and less reactive in such cross-coupling reactions, often remaining intact during the functionalization of the C5 position.

Application as a Pharmaceutical Intermediate

Halogenated indoles are prominent scaffolds in the design of various therapeutic agents due to their ability to form key interactions with biological targets. Indole derivatives have been extensively investigated for their potential as anticancer, antiviral, and antimicrobial agents.

While specific, publicly disclosed active pharmaceutical ingredients (APIs) directly synthesized from this compound are not widely documented, its structural motifs are present in several developmental and approved drugs. For instance, the related compound 7-bromo-5-fluoro-1H-indole is a known intermediate in the synthesis of potent influenza inhibitors that target the viral polymerase PB2 cap-binding domain.

Furthermore, the structural features of this compound are highly relevant to the development of kinase inhibitors. The indole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The bromo and fluoro substituents can be used to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the inhibitor.

A notable example of a drug with a similar structural core is Fosdevirine (GSK2248761) , a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV. While the exact synthesis of Fosdevirine may utilize a closely related starting material, the 5-bromo-7-fluoro-indole scaffold represents a key component for achieving its biological activity. NNRTIs bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and quality control of this compound. While comprehensive, publicly available spectra for this specific compound are limited, data for structurally related compounds provide valuable insights. Commercial suppliers of this compound typically provide certificates of analysis with detailed NMR, HPLC, and MS data upon request.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The NH proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the carbon atoms of the indole core. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and, in the case of the fluorine-bearing carbon, C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.03 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic ring, and C-C and C=C stretching vibrations of the indole core. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical research and development. Its unique substitution pattern provides multiple avenues for synthetic elaboration, making it an ideal starting material for the creation of diverse chemical libraries. The demonstrated and potential applications of its derivatives, particularly in the fields of oncology and virology, underscore its importance in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding of this key molecule to aid researchers in its effective utilization in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-bromo-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 5-bromo-7-fluoro-1H-indole. This versatile building block is of significant interest in medicinal chemistry and materials science, and the functionalization of its indole core is crucial for the development of novel compounds. The protocols outlined below, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offer a foundation for synthesizing a diverse range of derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely utilized in the pharmaceutical industry for constructing complex molecular architectures. The indole scaffold is a privileged structure found in many biologically active compounds, and its derivatization is a key strategy in drug discovery.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides.

Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of related bromoindoles and may require optimization for this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (1.5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethoxyethane (DME) and Water (4:1 mixture)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

-

Add the DME/water solvent mixture.

-

Purge the mixture with an inert gas (argon or nitrogen) for 15 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary (for related bromoindoles)

| Entry | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High |

| 2 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good |

| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good |

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.

Experimental Protocol

This protocol is based on Heck couplings of other bromoindoles and may need adjustment.

Materials:

-

This compound

-

Alkene (1.5 equivalents)

-

Na₂PdCl₄ (5 mol%)

-

ˢSPhos (15 mol%)

-

Sodium carbonate (Na₂CO₃) (4.0 equivalents)

-

Acetonitrile (CH₃CN) and Water (1:1 mixture)

Procedure:

-

In a microwave vial, combine this compound, Na₂PdCl₄, ˢSPhos, and Na₂CO₃.

-

Add the alkene and the CH₃CN/H₂O solvent mixture.

-

Purge the vial with argon.

-

Heat the reaction in a microwave reactor to the desired temperature and time.

-

After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography.

Data Summary (for 5-bromoindoles)

| Entry | Alkene | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Acrylic acid | Na₂PdCl₄/TXPTS | Na₂CO₃ | CH₃CN/H₂O | 43 |

| 2 | Styrene | Na₂PdCl₄/ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | High |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol

The following is a general procedure for the Sonogashira coupling of bromoindoles.[1]

Materials:

-

This compound (1.0 equivalent)

-

Terminal alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[1]

-

Add the anhydrous solvent and triethylamine.[1]

-

Add the terminal alkyne dropwise.[1]

-

Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required time (4-24 hours).[1]

-

Monitor the reaction by TLC.

-

Upon completion, perform a standard aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography.

Data Summary (for 5-bromoindole)

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[1] |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High[1] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Experimental Protocol

This protocol is a general method for the amination of bromoindoles and may require optimization.[2]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

-

Toluene or Dioxane

Procedure:

-

In an oven-dried Schlenk tube, combine this compound, the amine, and Cs₂CO₃.

-

Add the palladium catalyst and ligand.

-

Add the anhydrous solvent.

-

Purge the tube with argon and seal.

-

Heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction's progress.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product by chromatography.

Data Summary (for related bromoindoles)

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Moderate |

| 2 | Morpholine | Pd(OAc)₂ / X-Phos | K₃PO₄ | Dioxane | Good |

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a robust platform for the derivatization of this compound. The provided protocols, adapted from literature on similar substrates, serve as a starting point for developing specific synthetic routes. Researchers should consider that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields for their specific coupling partners.

References

Application Notes and Protocols for Sonogashira Coupling of 5-bromo-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant importance in medicinal chemistry for the synthesis of alkynylindoles, which are key intermediates in the development of various therapeutic agents. The indole scaffold is a privileged structure found in numerous biologically active compounds. Functionalization at the C5 position with an alkyne moiety provides a versatile handle for further molecular elaboration and the synthesis of novel drug candidates.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] The mild reaction conditions and tolerance for a wide range of functional groups make the Sonogashira coupling an indispensable tool in modern drug discovery.[1]

This document provides detailed protocols and compiled data for the Sonogashira coupling of 5-bromo-7-fluoro-1H-indole with terminal alkynes, a crucial step in the synthesis of various targeted therapeutic compounds. While specific literature on this compound is limited, the provided conditions are based on established protocols for the closely related and structurally similar 5-bromoindole.[1]

Data Presentation: Reaction Conditions for Sonogashira Coupling of Substituted Indoles

The following table summarizes representative conditions for the Sonogashira coupling of bromoindoles with various terminal alkynes, providing a comparative overview of catalyst systems, bases, solvents, and temperatures, along with the corresponding yields.

| Entry | Bromoindole Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [1] |

| 2 | 5-bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [1] |

| 3 | 5-bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | [1] |

| 4 | 2-bromoanilides | Phenylacetylene | PdCl₂(PhCN)₂ / X-Phos | Cs₂CO₃ | DMF | 80 | 1.5 | 86 (of cyclized product) | [3] |

| 5 | 3-iodoindazoles | Various alkynes | Pd(PPh₃)₂Cl₂ / CuI | TEA | DMF | RT | Overnight | Good to Quantitative | [4] |

Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for 5-bromoindole and are expected to be effective for this compound with minimal optimization.[1]

Protocol 1: Sonogashira Coupling in DMF at Elevated Temperature

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture with stirring.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-7-fluoro-1H-indole.

Protocol 2: Sonogashira Coupling in THF at Room Temperature

Materials:

-

This compound

-

Terminal alkyne (e.g., Propargyl alcohol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

Concluding Remarks

The Sonogashira coupling provides an efficient pathway for the synthesis of 5-alkynyl-7-fluoro-1H-indoles. The choice of reaction conditions, particularly solvent and temperature, may depend on the reactivity of the specific terminal alkyne used. The protocols provided herein, based on successful couplings with the closely related 5-bromoindole, serve as an excellent starting point for the synthesis of a diverse library of 5-substituted-7-fluoro-1H-indole derivatives for further investigation in drug discovery and development programs. Minor optimizations of catalyst loading, base, or temperature may be required to achieve optimal yields for specific substrates.

References

Application Notes and Protocols for N-Functionalization of 5-Bromo-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 5-bromo-7-fluoro-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The strategic introduction of substituents at the N-1 position of the indole ring is a critical step in modifying the pharmacological properties of indole-based compounds, including their binding affinity, selectivity, and pharmacokinetic profiles. The protocols outlined below describe common N-functionalization reactions, including N-alkylation, N-acylation, N-arylation, and N-sulfonylation, adapted for this specific fluorinated and brominated indole derivative.

N-Alkylation

N-alkylation of indoles is a fundamental transformation for introducing a wide variety of alkyl groups. The classical approach involves deprotonation of the indole nitrogen followed by reaction with an alkylating agent.[1]

Protocol for N-Alkylation using Sodium Hydride

This protocol is adapted from procedures for similar substituted indoles and is a robust method for the N-alkylation of this compound.[1]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or THF (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Acylation

N-acylation introduces an acyl group to the indole nitrogen, often a key structural motif in pharmacologically active molecules.[2][3] This can be achieved using various acylating agents under basic conditions.

Protocol for N-Acylation using Acyl Chlorides

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

-

Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

N-Arylation

N-arylation of indoles, typically achieved through transition-metal-catalyzed cross-coupling reactions, is a powerful method for synthesizing N-arylindoles, which are present in many natural products and pharmaceuticals. The Ullmann condensation and Buchwald-Hartwig amination are common strategies.

Protocol for Copper-Catalyzed N-Arylation (Ullmann Condensation)

Materials:

-

This compound

-

Aryl iodide or aryl bromide

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dioxane

-

Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2-1.5 eq), CuI (10-20 mol%), the base (2.0 eq), and the ligand (20-40 mol%).

-

Add anhydrous DMF or dioxane.

-

Heat the mixture under an inert atmosphere at 80-120 °C for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Sulfonylation

N-sulfonylindoles are important building blocks in organic synthesis and are found in various biologically active compounds. The sulfonylation of the indole nitrogen is typically performed using a sulfonyl chloride in the presence of a base.

Protocol for N-Sulfonylation

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the sulfonyl chloride (1.1 eq).

-

Stir the reaction at room temperature for 3-12 hours until TLC analysis indicates completion.

-

Carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-functionalization of substituted indoles, which can be used as a starting point for optimizing the reactions of this compound.

| Functionalization | Reagents | Base | Solvent | Temperature | Time (h) | Yield (%) |

| N-Alkylation | Alkyl Halide | NaH | DMF/THF | 0 °C to RT | 2-24 | 70-95 |

| N-Acylation | Acyl Chloride | NaH | THF | 0 °C to RT | 2-6 | 65-90 |

| N-Arylation | Aryl Halide, CuI, Ligand | K₂CO₃ or Cs₂CO₃ | DMF | 80-120 °C | 12-24 | 50-80 |

| N-Sulfonylation | Sulfonyl Chloride | NaH | THF | 0 °C to RT | 3-12 | 75-95 |

Yields are estimates based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Visualizations

Caption: Workflow for N-Alkylation.

Caption: Workflow for N-Acylation.

Caption: Workflow for N-Arylation.

References

Application Notes and Protocols: 5-bromo-7-fluoro-1H-indole in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which typically bind with low affinity to the target protein. These initial hits then serve as starting points for the development of more potent molecules through structure-guided optimization.

5-bromo-7-fluoro-1H-indole is a halogenated indole derivative that represents a valuable fragment for FBDD campaigns. Its structural and physicochemical properties make it an attractive starting point for several reasons:

-

Privileged Scaffold: The indole core is a common motif in many biologically active compounds and approved drugs, suggesting its favorable interaction with various protein targets.

-

Strategic Halogenation: The presence of both bromine and fluorine atoms provides distinct advantages. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The bromine atom acts as a versatile synthetic handle, enabling straightforward chemical modification and fragment evolution through cross-coupling reactions.

-

Optimal Fragment Space: With a molecular weight of 214.04 g/mol , it fits well within the "Rule of Three" often applied to fragment libraries (MW < 300 Da).

These application notes provide a comprehensive overview of the utility of this compound in FBDD, complete with detailed experimental protocols for its screening and validation.

Application: Identification of Novel Kinase Inhibitors

The indole scaffold is a well-established hinge-binding motif for many protein kinases. This section outlines a hypothetical FBDD campaign using this compound to identify novel inhibitors for a target kinase, "Kinase-X."

Biophysical Screening Cascade

A hierarchical screening approach is recommended to efficiently identify and validate fragment hits, minimizing false positives. A typical cascade involves a primary high-throughput screen followed by more detailed biophysical and structural validation methods.

Data Presentation: Illustrative Screening Results

The following tables present hypothetical data for a fragment screening campaign against Kinase-X, illustrating the type of quantitative results obtained at each stage.

Table 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

| Fragment ID | Compound Name | Concentration (µM) | ΔTm (°C) | Hit? |

| F001 | This compound | 200 | +2.1 | Yes |

| F002 | Indole | 200 | +0.8 | No |

| F003 | 5-bromoindole | 200 | +1.5 | Yes |

| F004 | 7-fluoroindole | 200 | +1.2 | Yes |

Hit Criterion: ΔTm ≥ 1.0 °C

Table 2: Orthogonal Validation and Affinity Determination

| Fragment ID | Method | Dissociation Constant (Kd) | Ligand Efficiency (LE) | Validated Hit? |

| F001 | SPR | 350 µM | 0.35 | Yes |

| F003 | SPR | 800 µM | 0.29 | Yes |

| F004 | SPR | 1.2 mM | 0.28 | No |

| F001 | ITC | 400 µM | 0.34 | Yes |

Validation Criteria: Confirmed binding in an orthogonal assay and Kd < 1 mM.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening

Objective: To identify fragments that thermally stabilize the target protein, Kinase-X, indicating a binding event.

Materials:

-

Purified Kinase-X (0.2 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl)

-

This compound stock solution (10 mM in DMSO)

-

SYPRO Orange dye (5000x stock in DMSO)

-

96-well or 384-well PCR plates

-

Real-time PCR instrument capable of fluorescence detection over a temperature gradient

Methodology:

-

Preparation of Master Mix: Prepare a master mix containing Kinase-X and SYPRO Orange dye. For a 20 µL final reaction volume, mix 10 µL of 0.4 mg/mL Kinase-X with 0.2 µL of 100x SYPRO Orange dye per reaction.

-

Compound Plating: Dispense 0.4 µL of the 10 mM fragment stock solution (or DMSO for control) into the wells of the PCR plate. This results in a final fragment concentration of 200 µM and a final DMSO concentration of 2%.

-

Addition of Master Mix: Add 19.6 µL of the Kinase-X/dye master mix to each well.

-

Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Thermal Denaturation: Place the plate in the real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.

-

Data Analysis: Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for each well. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

Objective: To confirm the binding of primary hits to Kinase-X and determine the dissociation constant (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified Kinase-X (50 µg/mL in 10 mM sodium acetate, pH 5.0)

-

Running buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO)

-

This compound serial dilutions in running buffer (e.g., 1 mM to 15.6 µM)

Methodology:

-

Protein Immobilization: Immobilize Kinase-X onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject the protein solution, and then block the remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

-

Binding Analysis: Inject a series of concentrations of this compound over both the Kinase-X and reference flow cells.

-

Data Collection: Record the sensorgrams, which measure the change in response units (RU) over time.

-

Data Analysis: Subtract the reference flow cell data from the Kinase-X flow cell data to correct for bulk refractive index changes. Plot the steady-state response against the fragment concentration. Fit the data to a 1:1 binding model to determine the dissociation constant (Kd).

Fragment Elaboration

Once this compound is confirmed as a validated hit with a determined crystal structure bound to Kinase-X, the next phase is to increase its potency and selectivity. The bromine at the 5-position is an ideal handle for this elaboration.

-

Fragment Growing: Structure-activity relationships (SAR) can be explored by introducing various substituents at the 5-position via Suzuki, Sonogashira, or other cross-coupling reactions. The goal is to extend the fragment into adjacent pockets of the binding site to form additional favorable interactions.

-

Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a larger, higher-affinity molecule.

-

Fragment Merging: If another hit fragment partially overlaps with the indole scaffold, a new molecule can be designed that incorporates the key binding features of both.

Conclusion

This compound is a promising fragment for FBDD campaigns targeting a wide range of proteins, particularly kinases. Its favorable physicochemical properties and the synthetic tractability afforded by the bromine atom make it an excellent starting point for lead discovery. The application of a rigorous biophysical screening cascade is essential for the successful identification and validation of hits derived from this and other fragments, paving the way for effective structure-based drug design.

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-bromo-7-fluoro-1H-indole with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active natural products and synthetic drugs.[2] Consequently, the functionalization of the indole core, such as the introduction of aryl or heteroaryl substituents, is of significant interest in drug discovery.

These application notes provide a detailed protocol and critical considerations for the Suzuki-Miyaura coupling of 5-bromo-7-fluoro-1H-indole with a variety of boronic acids. This reaction enables the synthesis of a diverse library of 5-aryl-7-fluoro-1H-indoles, which are valuable intermediates for further chemical exploration and potential drug candidates. The protocols and data presented are based on established methodologies for the coupling of related bromo-substituted indoles.[1][3][4]

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid). The reaction typically proceeds in the presence of a base and a phosphine ligand-supported palladium catalyst. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[5][6]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

Materials

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., XPhos, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, THF, often with water)

-

Inert gas (Nitrogen or Argon)

-

Standard organic synthesis glassware (e.g., Schlenk flask, microwave vial)

General Procedure

-

To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to potentially shorten reaction times.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-7-fluoro-1H-indole.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Reaction Condition Screening

The optimal reaction conditions for the Suzuki-Miyaura coupling can vary significantly depending on the specific substrates. The following tables summarize common catalysts, ligands, bases, and solvents used for the coupling of bromoindoles and related heteroaryl halides, which can serve as a starting point for the optimization of the coupling of this compound.

Table 1: Palladium Catalyst and Ligand Screening

| Catalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | - | 3-10 | A common and effective catalyst for many Suzuki couplings.[7][8] |

| PdCl₂(dppf) | dppf | 3-5 | Often a good choice for heteroaromatic couplings.[4][9] |

| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-3 (Pd), 2-6 (Ligand) | Bulky, electron-rich phosphine ligands can accelerate the reaction, especially with challenging substrates.[10][11] |

| Pd(OAc)₂ | PPh₃, PCy₃ | 2-5 | A common palladium source, requires an external ligand.[6] |

Table 2: Base and Solvent System Screening

| Base | Equivalents | Solvent System (v/v) | Temperature (°C) | Notes |

| K₂CO₃ | 2-3 | 1,4-Dioxane/H₂O (4:1) | 80-100 | A standard and widely used base-solvent combination.[4] |

| Cs₂CO₃ | 2-3 | DME/H₂O (4:1) | 80-120 | A stronger base that can be effective for less reactive substrates.[7][12] |

| K₃PO₄ | 2-3 | Toluene/H₂O (4:1) | 90-110 | Another effective base, particularly with electron-deficient boronic acids.[10][11] |

| Na₂CO₃ | 2 | H₂O or EtOH/H₂O | 120 (Microwave) | Green chemistry conditions have been developed using water as the solvent.[3] |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky electron-rich phosphine ligands like XPhos or SPhos can often improve yields.[10][13] Increasing the reaction temperature or switching to a stronger base such as Cs₂CO₃ or K₃PO₄ may also be beneficial.

-

Dehalogenation of Starting Material: The presence of a dehalogenated starting material (7-fluoro-1H-indole) suggests that the transmetalation step is slow relative to competing side reactions. Ensure the base is of high quality and finely powdered. Using a higher concentration of the boronic acid (up to 2 equivalents) can sometimes mitigate this issue.

-

Protodeboronation of Boronic Acid: Some boronic acids are susceptible to protodeboronation, especially at elevated temperatures and in the presence of water. Using anhydrous solvents or minimizing reaction time can help. Alternatively, boronate esters (e.g., pinacol esters) can be used as they are often more stable.[14]

-

N-H Reactivity: The free N-H group on the indole ring can sometimes interfere with the catalytic cycle.[2] While many Suzuki couplings on unprotected indoles proceed without issue, in problematic cases, N-protection (e.g., with a Boc or SEM group) may be necessary, followed by a deprotection step.

Conclusion